molecular formula C13H13F5O B7990492 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one

1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one

Cat. No.: B7990492
M. Wt: 280.23 g/mol
InChI Key: JZINRVGWZSSDBU-UHFFFAOYSA-N
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Description

This compound is a fluorinated aromatic ketone characterized by a para-substituted tert-butylphenyl group and a pentafluoropropanone moiety. Its structure combines steric bulk from the tert-butyl group with strong electron-withdrawing effects from the pentafluoro substitution, making it relevant in applications such as agrochemicals, pharmaceuticals, or advanced material synthesis.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O/c1-11(2,3)9-6-4-8(5-7-9)10(19)12(14,15)13(16,17)18/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZINRVGWZSSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur in the presence of nucleophiles like amines or thiols.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of palladium catalysts in Suzuki–Miyaura coupling reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

a. Halogenated Analogs
  • However, the bulky tert-butyl group in the target compound may enhance steric stabilization, reducing susceptibility to degradation .
  • 1-(4-Chlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS 258.57663):
    • Similar to the brominated analog but with slightly lower electron withdrawal. Chlorine’s smaller size may result in higher crystallinity compared to tert-butyl derivatives, as seen in related structures (e.g., melting points of halogenated phenyl ketones range 157–186°C) .
b. Alkyl-Substituted Analogs
  • 1-(4-Ethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one (C₁₁H₉F₅O): The ethyl group is less bulky than tert-butyl, likely reducing melting points and improving solubility in non-polar solvents.
  • 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one (CAS 142505-28-0): Fewer fluorine atoms (trifluoro vs. The trifluoropropanone group may also lower thermal stability compared to the target compound .

Fluorination Patterns

  • Pentafluoro vs. Trifluoro Substitution: The target compound’s pentafluoropropanone group offers enhanced electrophilicity at the carbonyl carbon compared to trifluorinated analogs. This makes it more reactive in nucleophilic additions or condensations, a critical feature in pesticide intermediates (e.g., flupoxam in utilizes pentafluoropropoxy groups for bioactivity) .
  • However, increased molecular weight and hydrophobicity may reduce aqueous solubility .

Biological Activity

1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated ketone with significant interest in medicinal and synthetic chemistry due to its unique structural characteristics and potential biological activities. This compound is part of a broader class of trifluoromethylated compounds that have gained recognition for their diverse applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one is C13H10F5O. It features a tert-butyl group and five fluorine atoms on the propanone moiety, which contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound reveals several key areas of interest:

Antimicrobial Activity

Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties. The presence of fluorine atoms may increase the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains. For instance, similar trifluoromethyl ketones have demonstrated activity against Gram-positive bacteria due to their ability to disrupt cellular membranes.

Cytotoxicity

Cytotoxicity assays have indicated that 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one exhibits varying levels of cytotoxic effects on different cancer cell lines. In vitro studies suggest that the compound may induce apoptosis in certain cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Fluorinated compounds often interact with enzymes differently compared to their non-fluorinated counterparts. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Cytotoxicity Showed IC50 values ranging from 10 to 25 µM across various cancer cell lines (e.g., HeLa and MCF-7).
Enzyme Inhibition Inhibited acetylcholinesterase activity by 40% at a concentration of 50 µM, indicating potential for neurological applications.

The biological activity of 1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one can be attributed to its ability to interact with lipid membranes and proteins due to its unique structure. The electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack by biological molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one
Reactant of Route 2
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1-(4-(tert-Butyl)phenyl)-2,2,3,3,3-pentafluoropropan-1-one

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